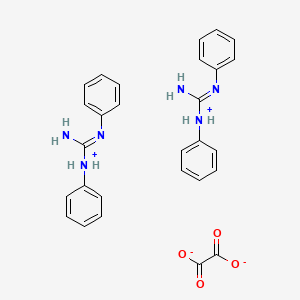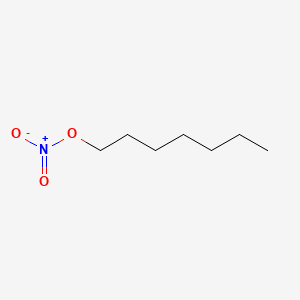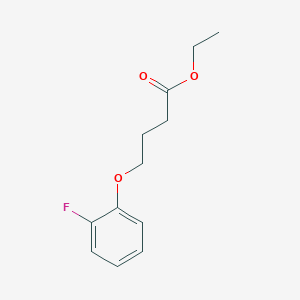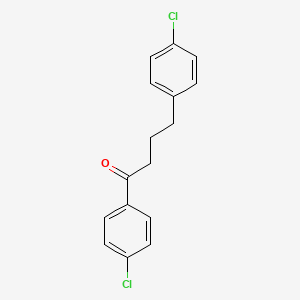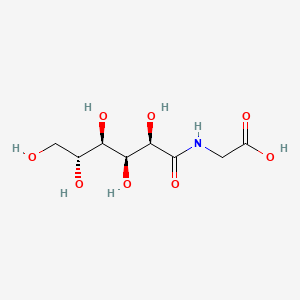
N-D-Gluconoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-D-Gluconoylglycine is a compound with the chemical formula C8H15NO8 and a molecular weight of 253.21 g/mol . It is a white crystalline solid that is soluble in water . This compound is known for its nutritional and bioactive properties, making it useful in various biological research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-D-Gluconoylglycine is typically synthesized through an acylation reaction, where a gluconoyl compound reacts with glycine to form the desired product . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction . The process may require specific temperature and pH conditions to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions using automated systems to ensure consistency and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-D-Gluconoylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-D-Gluconoylglycine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for various analytical and synthetic purposes . In biology, it serves as a buffer or additive in laboratory experiments . In medicine, it is studied for its potential therapeutic properties . In industry, it is used in the production of various bioactive compounds and as a nutritional supplement .
Wirkmechanismus
The mechanism of action of N-D-Gluconoylglycine involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-D-Gluconoylglycine can be compared with other similar compounds, such as N-(D-Glucose-1-yl)glycine and N-(Carboxymethyl)-D-gluconamide . These compounds share similar structural features but may differ in their chemical properties and applications . The uniqueness of this compound lies in its specific bioactive properties and its versatility in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5616-22-8 |
|---|---|
Molekularformel |
C8H15NO8 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO8/c10-2-3(11)5(14)6(15)7(16)8(17)9-1-4(12)13/h3,5-7,10-11,14-16H,1-2H2,(H,9,17)(H,12,13)/t3-,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
QEHGETHQXBNOTO-XYXSHXKPSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)NCC(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)NCC(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
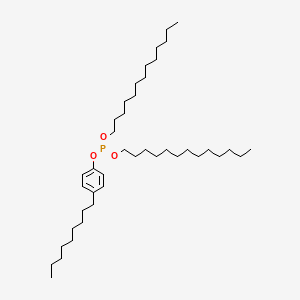


![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
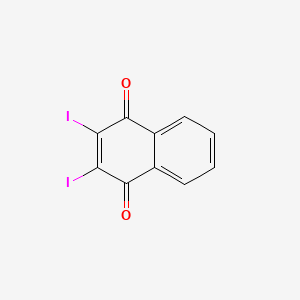

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)

